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Compound of Interest

Compound Name:
1-(Azetidin-3-YL)-4,4-

difluoropiperidine

Cat. No.: B580931 Get Quote

An In-Depth Technical Guide to 1-(Azetidin-3-YL)-4,4-difluoropiperidine: Properties,

Synthesis, and Applications

Abstract
1-(Azetidin-3-YL)-4,4-difluoropiperidine is a synthetic heterocyclic compound of significant

interest in modern medicinal chemistry. It serves as a versatile building block, uniquely

combining the conformationally constrained azetidine ring with the metabolically robust and

pKa-modulating 4,4-difluoropiperidine scaffold. This guide provides a comprehensive technical

overview of its chemical properties, spectroscopic profile, plausible synthetic routes, and

strategic applications in drug discovery. The content is tailored for researchers, medicinal

chemists, and process development scientists seeking to leverage this scaffold for the creation

of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated
Azetidine Scaffolds
In the landscape of drug discovery, the selection of molecular scaffolds is a critical determinant

of a compound's ultimate success. Saturated heterocycles are foundational building blocks,

and among them, the azetidine ring has emerged as a "privileged scaffold". Its rigid, four-

membered ring structure imparts a degree of conformational constraint that can enhance

binding affinity and selectivity for biological targets. Furthermore, the azetidine ring serves as a
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valuable three-dimensional vector, allowing for precise exit angles for substituents to probe

protein binding pockets.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to

optimize physicochemical and pharmacokinetic properties.[1] The 4,4-difluoropiperidine motif is

particularly advantageous. The gem-dihalogen substitution at the 4-position blocks a common

site of metabolic oxidation (cytochrome P450), thereby enhancing the metabolic stability and

half-life of a molecule.[2] Crucially, the strong electron-withdrawing nature of the two fluorine

atoms significantly lowers the basicity (pKa) of the piperidine nitrogen, which can be essential

for modulating target engagement, improving cell permeability, and reducing off-target effects

such as hERG channel binding.

1-(Azetidin-3-YL)-4,4-difluoropiperidine represents a sophisticated amalgamation of these

two powerful motifs. It provides a pre-built framework that offers metabolic stability, modulated

basicity, and a conformationally defined exit vector, making it a highly sought-after intermediate

for synthesizing novel chemical entities, particularly in the development of central nervous

system (CNS) agents and other complex therapeutics.[3][4][5]

Physicochemical and Structural Properties
The fundamental properties of 1-(Azetidin-3-YL)-4,4-difluoropiperidine and its common salt

forms are critical for its use in synthesis and formulation. The compound is typically supplied as

a white to off-white solid with good solubility in polar organic solvents like methanol and DMSO,

but limited aqueous solubility.[6]
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Property Value Source(s)

IUPAC Name
1-(Azetidin-3-yl)-4,4-

difluoropiperidine
-

CAS Number 1257293-83-6 (Free Base) [3][7][8]

Molecular Formula C₈H₁₄F₂N₂ [3][7]

Molecular Weight 176.21 g/mol (Free Base) [7][8]

Appearance White to off-white powder/solid [6]

Solubility
Soluble in DMSO, methanol;

limited in water
[6]

Purity Typically >98% (by HPLC) [6]

Storage
2-8°C, airtight container,

protect from light and moisture
[6][8]

SMILES C1NC(C1)N2CCC(CC2)(F)F [7]

InChIKey
OIQJXEUDXZJIRR-

UHFFFAOYSA-N
[7]

Note: The compound is also available as various salts, such as the hydrochloride[9],

ditrifluoroacetic acid[6], and bis(2,2,2-trifluoroacetate)[10] salts, which will have different

molecular weights and CAS numbers.

Spectroscopic Characterization
Comprehensive structural elucidation is essential for verifying the identity and purity of such a

key intermediate. While detailed spectra are often proprietary, the expected spectroscopic

signatures can be expertly inferred.

¹H NMR: The proton NMR spectrum is a primary tool for identification.[7] Key expected

signals include multiplets for the methylene protons on both the azetidine and piperidine

rings. The azetidine methine proton (CH-N) would appear as a distinct multiplet. The protons

on the piperidine ring adjacent to the fluorine atoms (at C3 and C5) would likely show

complex splitting patterns due to both geminal and vicinal coupling to the fluorine atoms.
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¹³C NMR: The carbon spectrum would confirm the presence of the 8 carbon atoms in the

molecule. The carbon bearing the gem-difluoro group (C4 of the piperidine) would appear as

a characteristic triplet due to one-bond C-F coupling, shifted significantly downfield. Other

carbons near the fluorine atoms may also exhibit smaller C-F coupling.

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance would

be expected for the two equivalent fluorine atoms, confirming the presence of the CF₂ group.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent ion

corresponding to the protonated molecule [M+H]⁺ at m/z 177.12, confirming the molecular

weight. High-resolution mass spectrometry (HRMS) would be used to verify the elemental

composition.

The application of 2D NMR techniques like COSY (¹H-¹H) and HSQC (¹H-¹³C) would be used to

definitively assign all proton and carbon signals, providing unequivocal structural confirmation.

[11]

Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthesis
A robust and scalable synthesis is paramount for the utility of any building block. While specific

proprietary routes exist, a chemically sound and logical pathway can be designed based on

established synthetic transformations in heterocyclic chemistry.[12][13] The most logical

disconnection is at the C-N bond linking the two heterocyclic rings. This leads to a protected

azetidine synthon and 4,4-difluoropiperidine. A practical forward synthesis would involve a

reductive amination protocol.

Proposed Synthetic Workflow:
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1-Boc-azetidin-3-one

Reductive Amination
(e.g., NaBH(OAc)₃, DCE)

4,4-Difluoropiperidine

1-Boc-3-(4,4-difluoropiperidin-1-yl)azetidine

Formation of C-N bond

Deprotection
(e.g., TFA or HCl in Dioxane)

Removal of Boc group

1-(Azetidin-3-YL)-4,4-difluoropiperidine

Final Product
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Caption: Proposed synthetic workflow for 1-(Azetidin-3-YL)-4,4-difluoropiperidine.
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Experimental Protocol: Reductive Amination
The following protocol is a representative, field-proven method for executing the key coupling

step.

Reaction Setup: To a solution of 1-Boc-azetidin-3-one (1.0 eq) in an anhydrous solvent such

as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 4,4-difluoropiperidine (1.1 eq).

Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the

formation of the intermediate iminium ion or enamine.

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃,

1.5 eq), portion-wise to the mixture. The choice of this reagent is critical as it is selective for

the reduction of iminiums in the presence of the ketone starting material and is tolerant of

mildly acidic conditions.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed

(typically 4-16 hours).

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium

bicarbonate (NaHCO₃) solution. Extract the aqueous layer with an organic solvent (e.g.,

dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification (Intermediate): Purify the crude intermediate, 1-Boc-3-(4,4-difluoropiperidin-1-

yl)azetidine, by flash column chromatography on silica gel.

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane)

and treat with a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in 1,4-

dioxane.

Final Isolation: Stir the deprotection reaction at room temperature until complete (monitored

by LC-MS). Remove the solvent and excess acid under reduced pressure. If the salt form is

desired, it can be isolated directly. For the free base, perform a basic workup and extract with

an organic solvent to yield the final product, 1-(Azetidin-3-YL)-4,4-difluoropiperidine.
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Reactivity Profile
The primary site of reactivity on the final molecule is the secondary amine of the azetidine ring.

This nitrogen is a competent nucleophile and can be readily functionalized via acylation,

alkylation, sulfonylation, or used in further coupling reactions to append other fragments of a

target molecule. The tertiary amine of the piperidine is significantly less basic due to the

adjacent gem-difluoro group and is generally not reactive under standard conditions.

Applications in Medicinal Chemistry
The true value of 1-(Azetidin-3-YL)-4,4-difluoropiperidine lies in its application as a high-

value building block for complex drug targets.

Scaffold for CNS Agents: The 4,4-difluoropiperidine scaffold has been successfully employed

in the development of potent and selective dopamine D4 receptor antagonists.[5] The

combination with the azetidine moiety provides a novel vector space to explore structure-

activity relationships (SAR) for this and other G-protein coupled receptors (GPCRs)

implicated in neurological disorders.

Modulation of Physicochemical Properties: Medicinal chemists can use this building block to

systematically modify drug candidates. The gem-difluoro group reliably lowers the pKa of the

piperidine nitrogen, which can be critical for achieving a desired ionization state at

physiological pH, thereby impacting solubility, permeability, and target binding.[1]

Enhancement of Metabolic Stability: The blocked 4-position of the piperidine ring prevents

metabolic hydroxylation, a common metabolic pathway for piperidine-containing drugs.[2]

This can lead to improved pharmacokinetic profiles, including longer half-life and reduced

potential for the formation of active metabolites.

Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound should always be consulted,

hazard information can be extrapolated from structurally related compounds like 4,4-

difluoropiperidine.

Hazards: The parent compound is classified as harmful if swallowed, inhaled, or in contact

with skin.[14] It is also known to cause serious skin and eye irritation.[14][15] It is prudent to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b580931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12321283/
https://www.researchgate.net/figure/Examples-of-drug-candidates-containing-fluoroalkyl-substituted-azetidine-7-and_fig2_361310502
https://www.researchgate.net/publication/390888528_Development_of_an_Efficient_Synthesis_toward_a_44-Difluoropiperidine_Intermediate_Bearing_a_Pyridine_N-Oxide_Motif_at_the_Carbon_Stereocenter
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Difluoropiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Difluoropiperidine
https://www.sigmaaldrich.com/US/en/sds/aldrich/665525
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


handle 1-(Azetidin-3-YL)-4,4-difluoropiperidine with the same level of caution.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety glasses or goggles.[15]

Storage and Stability: The compound should be stored in a tightly sealed container at

refrigerated temperatures (2-8°C).[6][8] It is listed as moisture-sensitive, so storage under an

inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability and

purity.[6]

Conclusion
1-(Azetidin-3-YL)-4,4-difluoropiperidine is a modern and strategically designed molecular

building block that offers a powerful combination of features for drug discovery. Its unique

architecture provides conformational rigidity, a site for controlled vector elaboration, enhanced

metabolic stability, and inherent modulation of basicity. For scientists and researchers in

pharmaceutical development, this compound represents a valuable tool for accelerating the

discovery of novel therapeutics with optimized drug-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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